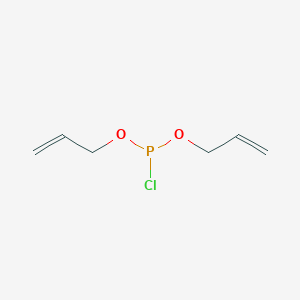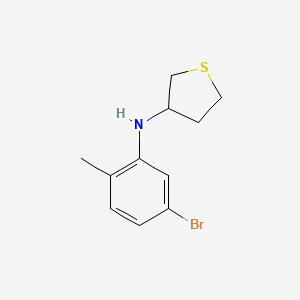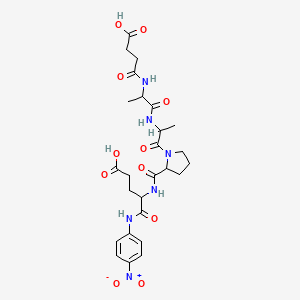
3-methoxy-N,2-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N,2-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the nitrogen and carbon atoms of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-N,2-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-Methoxy-N,2-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound has been studied for its potential antineoplastic and antibacterial properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 3-methoxy-N,2-dimethylaniline exerts its effects involves interactions with various molecular targets and pathways. For example, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antineoplastic effects are believed to result from its interaction with DNA and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen atom.
3-Methoxy-N-methylaniline: A derivative with one methoxy group and one methyl group attached to the nitrogen atom.
2-Methoxy-N-methylaniline: Another derivative with a methoxy group at the ortho position and a methyl group attached to the nitrogen atom.
Uniqueness
3-Methoxy-N,2-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methoxy-N,2-dimethylaniline |
InChI |
InChI=1S/C9H13NO/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6,10H,1-3H3 |
InChI Key |
CQZYVBMGQFYAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)


![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)


![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)
